2-(Benzylthio)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)ethanone
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Description
2-(Benzylthio)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C16H22N2O3S2 and its molecular weight is 354.48. The purity is usually 95%.
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Scientific Research Applications
Electrochemical Synthesis
One study highlights the electrochemical synthesis of new arylthiobenzazoles by oxidizing compounds similar to 2-(Benzylthio)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)ethanone, demonstrating the utility of electrochemical methods in generating complex molecules with potential biological activities (Amani & Nematollahi, 2012).
Antimicrobial Activity
Research into the synthesis and evaluation of new chalcones containing piperazine or 2,5-dichlorothiophene moiety, derived from similar compounds, has shown potential antimicrobial activity. These derivatives have been tested against Gram-positive bacteria, Staphylococcus aureus, and Escherichia coli, indicating the possible application of these compounds in developing new antimicrobial agents (Tomar et al., 2007).
Anticancer Activity
Another area of interest is the potential anticancer activity of novel sulfones derived from 1-[4-(piperidin-1-ylsulfonyl)phenyl]-ethanone, a compound structurally related to this compound. These compounds have been evaluated for their in vitro anticancer activity against the breast cancer cell line MCF7, highlighting the therapeutic potential of sulfone derivatives in cancer treatment (Bashandy et al., 2011).
Synthetic Methodologies
The development of novel synthetic methodologies for generating complex molecules is also a significant research focus. Studies have described various approaches, including microwave-assisted synthesis and green chemistry principles, to efficiently produce derivatives of piperazine and related compounds. These methodologies underscore the importance of sustainable and efficient synthesis in pharmaceutical research and development (Said et al., 2020).
Properties
IUPAC Name |
2-benzylsulfanyl-1-(4-cyclopropylsulfonylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S2/c19-16(13-22-12-14-4-2-1-3-5-14)17-8-10-18(11-9-17)23(20,21)15-6-7-15/h1-5,15H,6-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYHTMDNCUILBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.